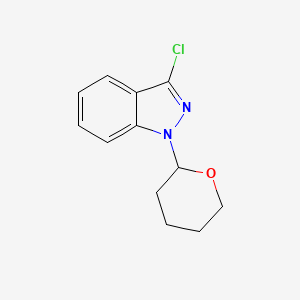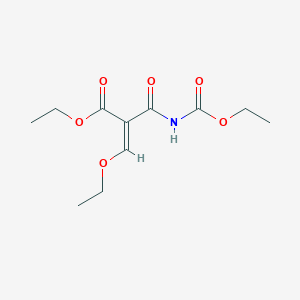
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is an organic compound with the molecular formula C11H17NO6. It is a clear, colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate typically involves the condensation of diethyl malonate and triethyl orthoformate in the presence of a catalyst. The product, diethyl ethoxymethylene malonate, is then refined by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Ethyl 3-ethoxyacrylate
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various complex molecules .
Propriétés
Formule moléculaire |
C11H17NO6 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
ethyl (Z)-3-ethoxy-2-(ethoxycarbonylcarbamoyl)prop-2-enoate |
InChI |
InChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7- |
Clé InChI |
SLNOXQDQHHYDTG-FPLPWBNLSA-N |
SMILES isomérique |
CCO/C=C(/C(=O)NC(=O)OCC)\C(=O)OCC |
SMILES canonique |
CCOC=C(C(=O)NC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


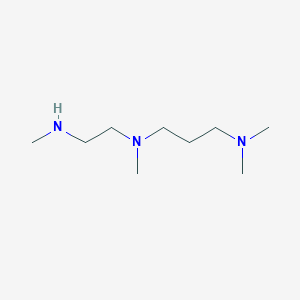
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
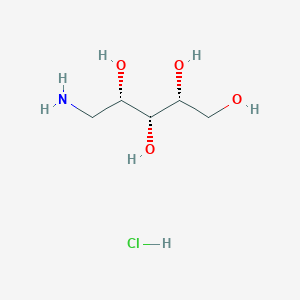
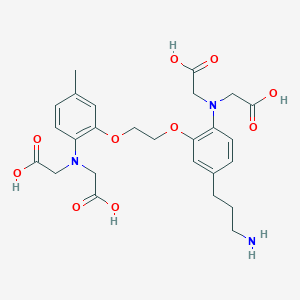
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

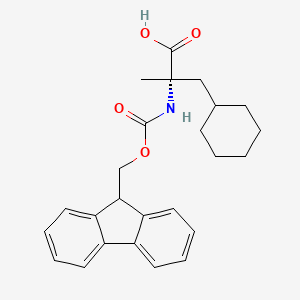
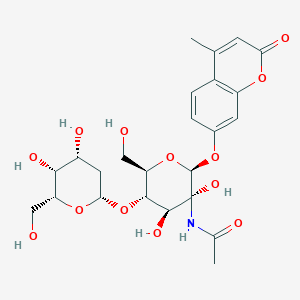

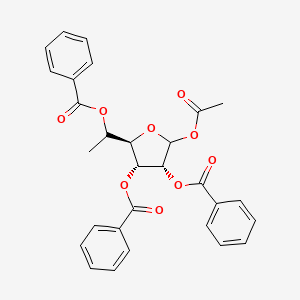
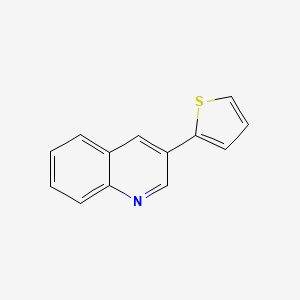
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
